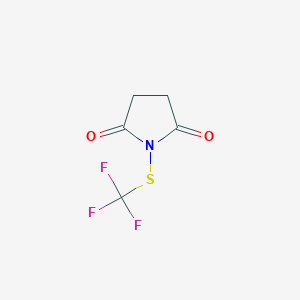

1-(Trifluoromethylthio)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Trifluoromethylthio)pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C5H4F3NO2S and a molecular weight of 199.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4F3NO2S/c6-5(7,8)12-9-3(10)1-2-4(9)11/h1-2H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis

This compound is a solid substance . It has a predicted density of 1.60±0.1 g/cm3 . Its boiling point is predicted to be 145.1±50.0 °C .Scientific Research Applications

Antioxidant Activity

1-(Trifluoromethylthio)pyrrolidine-2,5-dione has been identified as a class of organic Mannich base system with effective performance in antioxidant activity. Vibrational analysis, using experimental FT-IR and FT-Raman spectra, has been carried out, providing insights into structure-property relationships and bonding behaviors, as well as the nature of hybridization in such compounds (Boobalan et al., 2014).

Photocatalytic Applications

This compound plays a key role in the photocatalytic trifluoromethylthiolation process of aromatic alkenes. A specific photoredox system involving this compound facilitates the efficient generation of a trifluoromethansulfenyl radical, leading to the regioselective installation of a CF3S group onto vicinal carbon atoms through redox-neutral processes (Li, Koike & Akita, 2017).

Corrosion Inhibition

New derivatives of pyrrolidine-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have shown significant inhibitory action against corrosion of carbon steel in acidic media. These compounds exhibit increased inhibition efficiency with concentration, acting as mixed-type inhibitors (Zarrouk et al., 2015).

Synthesis of Derivatives

The synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives through addition reactions with amines and thiols has been documented. These derivatives can undergo further functionalization through oxidation, alkylation, and allylation reactions, offering moderate-to-good yields (Ali et al., 2015).

Conversion to Maleimide

Research has shown that pyrrolidine-2,5-dione and maleimide, vital organic scaffolds, can be interconverted. The study of tosylation of trans-3,4-dihydroxypyrrolidine-2,5-dione has provided insights into thermodynamic and kinetic factors affecting the reaction, as well as the understanding of pyrrolidine-2,5-diones and maleimides properties (Yan et al., 2018).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H315-H319-H228 indicating that it can cause skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding causing sparks or flames (P210), keeping the container tightly closed (P233), and wearing protective gloves/eye protection (P280) . In case of fire, use appropriate extinguishing media (P370+P378). If skin or eye irritation occurs, seek medical advice (P337+P313) .

Properties

IUPAC Name |

1-(trifluoromethylsulfanyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2S/c6-5(7,8)12-9-3(10)1-2-4(9)11/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLNEWKWTZRGKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2982647.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2982651.png)

![3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2982652.png)

![2-{[3-(Trifluoromethyl)anilino]methylene}malononitrile](/img/structure/B2982656.png)

![Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate](/img/structure/B2982659.png)

![Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2982660.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2982665.png)